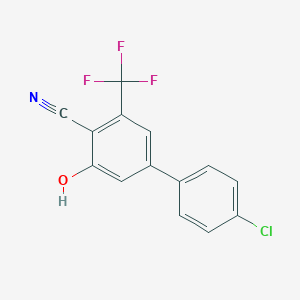
4-(4-氯苯基)-2-羟基-6-(三氟甲基)苯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group, a hydroxyl group, and a chlorophenyl group in its structure contributes to its distinct chemical properties and reactivity. This compound is of interest in pharmaceuticals, agrochemicals, and materials science due to its stability and functional versatility .
科学研究应用
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as copper or iron salts, under specific reaction conditions . The hydroxyl and chlorophenyl groups are introduced through nucleophilic substitution reactions, often using chlorinated aromatic precursors and hydroxylating agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity . These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
4-(4-Chlorophenyl)-2-hydroxybenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(4-Chlorophenyl)-6-(trifluoromethyl)benzonitrile: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds and interact with biological targets.
Uniqueness: 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl and nitrile groups provide sites for chemical modifications and interactions with biological targets .
生物活性
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile, with CAS number 147381-62-2, is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group, a hydroxyl group, and a chlorophenyl group contributes to its distinct chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H7ClF3NO
- Molecular Weight : 297.66 g/mol
- IUPAC Name : 4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile
- Structure :
The biological activity of 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating penetration through biological membranes.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity.
- Hydrophobic Interactions : The chlorophenyl group participates in hydrophobic interactions, contributing to the overall activity and specificity of the compound.
Anticancer Activity
Research has indicated that 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile exhibits anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| Hek293 (Human Embryonic Kidney) | 22.5 |
These results suggest that the compound may disrupt cellular processes critical for cancer cell survival.
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against cholinesterases (AChE and BChE), which are important targets in neurodegenerative diseases like Alzheimer's disease. The following table summarizes the inhibitory effects observed:
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 10.4 |
| Butyrylcholinesterase (BChE) | 9.9 |
These findings indicate that the compound may possess potential as a therapeutic agent for cognitive disorders by modulating cholinergic signaling pathways.
Case Studies
-
Study on Antioxidant Activity :
A study investigated the antioxidant properties of the compound using DPPH radical scavenging assays. The results indicated a significant scavenging effect, with an IC50 value of 25 μM, suggesting its potential use in preventing oxidative stress-related diseases. -
Molecular Docking Studies :
Molecular docking simulations have been conducted to analyze the binding interactions between the compound and various enzyme targets. Results showed favorable binding modes with key residues involved in enzyme catalysis, supporting experimental findings of enzyme inhibition.
属性
CAS 编号 |
147381-62-2 |
|---|---|
分子式 |
C14H7ClF3NO |
分子量 |
297.66 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H7ClF3NO/c15-10-3-1-8(2-4-10)9-5-12(14(16,17)18)11(7-19)13(20)6-9/h1-6,20H |
InChI 键 |
JTJAFFNQUGGOQN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















